molecular formula C24H26N4O2 B2942165 3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{[4-(propan-2-yl)phenyl]methyl}propanamide CAS No. 1189430-29-2

3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{[4-(propan-2-yl)phenyl]methyl}propanamide

Cat. No.: B2942165
CAS No.: 1189430-29-2
M. Wt: 402.498
InChI Key: IKDQKBJXPHTNMQ-UHFFFAOYSA-N
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Description

3-{8-Methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{[4-(propan-2-yl)phenyl]methyl}propanamide is a pyrimidoindole derivative characterized by a fused pyrimidine-indole core substituted with a methyl group at position 8, a ketone at position 4, and a propanamide side chain at position 2. This compound is cataloged under CAS 1105212-33-6, with the molecular formula C21H20N4O2 and a molecular weight of 360.41 g/mol .

Properties

IUPAC Name

3-(8-methyl-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-[(4-propan-2-ylphenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2/c1-15(2)18-7-5-17(6-8-18)13-25-21(29)10-11-28-14-26-22-19-12-16(3)4-9-20(19)27-23(22)24(28)30/h4-9,12,14-15,27H,10-11,13H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKDQKBJXPHTNMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CCC(=O)NCC4=CC=C(C=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{[4-(propan-2-yl)phenyl]methyl}propanamide typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include hydrazine hydrate, phthalic anhydride, and various catalysts .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scaling up the laboratory procedures with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{[4-(propan-2-yl)phenyl]methyl}propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{[4-(propan-2-yl)phenyl]methyl}propanamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological responses, such as inhibition of viral replication or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Core Structure Substituents Molecular Weight (g/mol) Key Features
Target Compound Pyrimido[5,4-b]indole - 8-Methyl
- 4-Oxo
- N-{[4-(propan-2-yl)phenyl]methyl}propanamide
360.41 Lipophilic isopropylbenzyl group; potential for enhanced blood-brain barrier penetration.
8-Fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)pyrimido[5,4-b]indol-4-one Pyrimido[5,4-b]indole - 8-Fluoro
- 5-(4-Fluorobenzyl)
- 3-(2-Methoxybenzyl)
Not reported Fluorinated substituents may improve metabolic stability; X-ray crystallography confirms planar pyrimidoindole core .
N-[2-(cyclohex-1-en-1-yl)ethyl]-3-{8-methyl-4-oxo-pyrimido[5,4-b]indol-3-yl}propanamide Pyrimido[5,4-b]indole - 8-Methyl
- 4-Oxo
- N-(cyclohexenylethyl)propanamide
378.5 Cyclohexenylethyl group introduces steric bulk; may influence receptor binding kinetics .
5-Chloro-9H-pyrimido[4,5-b]indole-2,4-diamine propanamide Pyrimido[4,5-b]indole - 5-Chloro
- 2,4-Diamine
- Propanamide
Not reported Chlorine atom enhances electrophilicity; diamine groups enable hydrogen bonding .

Key Observations:

Substituent Effects :

  • The target compound ’s para-isopropylbenzyl group increases lipophilicity compared to analogues with smaller alkyl or halogenated substituents (e.g., fluorine in ). This may enhance membrane permeability but reduce aqueous solubility.
  • Fluorinated derivatives (e.g., ) are associated with improved metabolic stability due to resistance to cytochrome P450 oxidation.

Core Modifications :

  • Pyrimido[5,4-b]indole (target compound) vs. pyrimido[4,5-b]indole (e.g., ): The position of the pyrimidine fusion alters electronic properties and steric accessibility. Pyrimido[5,4-b]indole derivatives generally exhibit greater planarity, favoring π-π stacking interactions in target binding .

Key Observations:

  • Chlorination using POCl3 (e.g., ) is a common strategy for introducing electrophilic groups but requires careful control to avoid over-substitution.

Biological Activity

The compound 3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{[4-(propan-2-yl)phenyl]methyl}propanamide is a member of the pyrimidoindole family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrimidoindole core and an amide functional group. Its molecular formula is C22H24N4O2, and it has a molecular weight of approximately 364.46 g/mol. The structural uniqueness contributes to its diverse biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation .
  • Antimicrobial Activity : Similar compounds within the pyrimidine class have demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting protein synthesis .
  • Antitumor Effects : Research indicates that derivatives of pyrimidoindoles exhibit antitumor activity by inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways, including modulation of signaling cascades related to cell survival and proliferation .

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound:

Biological Activity Effect Reference
Enzyme InhibitionInhibits DHFR; reduces tetrahydrofolate
AntimicrobialEffective against multiple bacterial strains
AntitumorInduces apoptosis in cancer cells
AntioxidantScavenges free radicals
Anti-inflammatoryReduces inflammatory cytokine production

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various pyrimidine derivatives, including those similar to our compound. Results indicated that these derivatives exhibited superior antibacterial effects compared to standard antibiotics like ampicillin and streptomycin .
  • Antitumor Activity : In vitro studies demonstrated that the compound could significantly inhibit the proliferation of cancer cell lines such as HeLa and MCF-7. The mechanism was linked to the activation of caspase pathways leading to programmed cell death .
  • Inflammation Modulation : A recent investigation revealed that the compound could downregulate pro-inflammatory cytokines in a murine model of arthritis, suggesting its potential use in treating inflammatory diseases.

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